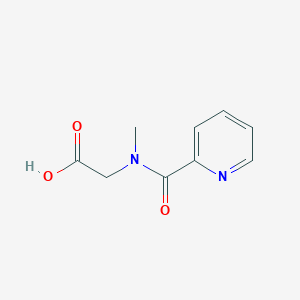

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Description

Importance of N-Methylated Amino Acids in Contemporary Chemical Research

N-methylated amino acids, which are derivatives of standard amino acids where a methyl group is attached to the amide nitrogen, are crucial building blocks in medicinal chemistry and materials science. merckmillipore.comnbinno.comnih.govresearchgate.net This seemingly minor modification can profoundly influence the physicochemical and biological properties of peptides and other molecules. nbinno.comresearchgate.net

Key advantages conferred by N-methylation include:

Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of peptide-based drugs. merckmillipore.comnbinno.com

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a molecule, which often leads to better absorption and transport across biological membranes. researchgate.net

Conformational Control: The substitution on the amide nitrogen restricts the rotation around the peptide bond, influencing the secondary structure and conformational preferences of the molecule. nbinno.comnih.govnih.gov This can be a powerful tool for optimizing the binding affinity and selectivity of a molecule for its biological target. nih.gov

These properties have made N-methylated amino acids invaluable in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.neteurekaselect.com

Significance of Picolinoyl (2-Pyridinylcarbonyl) Scaffolds in Molecular Design

The picolinoyl group, derived from picolinic acid (pyridine-2-carboxylic acid), is a prominent scaffold in coordination and supramolecular chemistry. The nitrogen atom of the pyridine (B92270) ring introduces a key coordination site, allowing molecules incorporating this moiety to act as ligands for a wide range of metal ions. mdpi.com

The significance of the picolinoyl scaffold stems from its ability to:

Facilitate Metal Coordination: The pyridine nitrogen, in conjunction with the carbonyl oxygen of the acyl group, can form stable chelate rings with metal ions, leading to the formation of well-defined coordination complexes. mdpi.comresearchgate.net

Direct Supramolecular Assembly: The directional nature of the pyridine nitrogen's lone pair and its potential for hydrogen bonding and π-π stacking interactions make the picolinoyl group a valuable tool for directing the self-assembly of molecules into larger, ordered structures. mdpi.com

Influence Molecular Recognition: The electronic and steric properties of the pyridine ring can play a crucial role in how a molecule interacts with other molecules, influencing processes like protein-ligand binding and substrate recognition. numberanalytics.comnih.govnih.gov

Positioning of Glycine (B1666218), N-methyl-N-(2-pyridinylcarbonyl)- within Advanced Synthetic and Supramolecular Chemistry

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, also known as N-picolinoyl-sarcosine, integrates the conformational constraints and enhanced stability of an N-methylated amino acid with the coordination and self-assembly directing capabilities of the picolinoyl scaffold. This combination makes it a highly versatile building block in several advanced areas of chemistry.

In advanced synthetic chemistry , this compound can be utilized as a precursor for more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, while the picolinoyl moiety can be used to direct the stereochemical outcome of reactions or to introduce metal-binding sites into larger organic frameworks.

While extensive research on Glycine, N-methyl-N-(2-pyridinylcarbonyl)- itself is not widely published, its structural components suggest a significant potential for future applications in the development of novel materials, catalysts, and bioactive molecules. The principles gleaned from the study of related N-acyl amino acids and picolinoyl-containing compounds provide a strong foundation for exploring the rich chemical landscape of this promising molecule. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(pyridine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAXEZMIXJTTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588313 | |

| Record name | N-Methyl-N-(pyridine-2-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125686-77-3 | |

| Record name | N-Methyl-N-(pyridine-2-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-methyl-1-pyridin-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Glycine, N Methyl N 2 Pyridinylcarbonyl

Elucidation of Optimized Chemical Synthesis Pathways for N-Acyl-N-methylglycines

The formation of the amide bond between the N-methylglycine (sarcosine) backbone and the 2-pyridinylcarbonyl (picolinoyl) group is a critical step in the synthesis of the target molecule. Optimized pathways for the synthesis of N-acyl-N-methylglycines, such as Glycine (B1666218), N-methyl-N-(2-pyridinylcarbonyl)-, are pivotal for achieving high yields and purity.

Direct Amidation and Coupling Reagent Methodologies

Direct Amidation:

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. While this method is atom-economical, it often requires high temperatures, which can be unsuitable for sensitive substrates. Catalytic methods for direct amidation have been developed to overcome these limitations. For instance, boric acid has been shown to catalyze the amidation of benzoic acid at lower temperatures, a principle that could be extended to the reaction between picolinic acid and N-methylglycine sciepub.com. The proposed mechanism involves the formation of a mixed anhydride with boric acid, which then acts as the acylating agent sciepub.com.

Coupling Reagent Methodologies:

A more common and often more efficient approach for forming the amide bond in N-acyl-N-methylglycines involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. The synthesis of N-methylated peptides, which presents similar challenges due to the steric hindrance of the N-methyl group, has been extensively studied, providing valuable insights.

A comparative study on coupling hindered peptides highlighted the effectiveness of reagents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) nih.gov. For the coupling of N-methylamino acids, (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or a combination of PyBOP and 1-hydroxy-7-azabenzotriazole (HOAt) have been identified as particularly promising researchgate.net. The enhanced reactivity of HOAt-based reagents like HATU is attributed to the anchimeric assistance provided by the pyridine (B92270) nitrogen .

Oxyma Pure-based coupling reagents, such as COMU, have emerged as safer and highly efficient alternatives to benzotriazole-based reagents peptide.com. COMU is particularly effective as it exists in the more reactive uronium form and requires only one equivalent of base peptide.com.

Below is a table comparing various coupling reagents that could be employed for the synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

| Coupling Reagent | Full Name | Advantages | Disadvantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, low racemization. peptide.com | Can cause guanidinylation of the amine. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for N-methyl amino acids. researchgate.netpeptide.com | --- |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Faster than HBTU, less epimerization. peptide.com | More expensive than HBTU. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer (non-explosive), highly reactive, requires less base. peptide.com | --- |

| PyBroP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | Effective for hindered couplings. nih.gov | Can be highly reactive, potentially leading to side reactions. bachem.com |

Investigation of Precursor Functionalization and Derivatization

The properties and reactivity of the starting materials, picolinic acid and N-methylglycine, can be modulated through functionalization and derivatization to optimize the synthesis. For instance, converting picolinic acid to its more reactive acyl chloride, picolinoyl chloride, is a common strategy nih.gov. This can be achieved using reagents like thionyl chloride or oxalyl chloride nih.gov. The resulting picolinoyl chloride can then readily react with N-methylglycine or its ester derivatives.

On the N-methylglycine side, esterification (e.g., to form the methyl or ethyl ester) can protect the carboxylic acid functionality and improve solubility in organic solvents, facilitating the coupling reaction. After the amide bond formation, the ester can be hydrolyzed to yield the final product.

Exploration of Chemo- and Regioselective Synthesis of the 2-Pyridinylcarbonyl Moiety

The synthesis of the 2-pyridinylcarbonyl moiety with high chemo- and regioselectivity is crucial. While many methods exist for the functionalization of pyridine rings, achieving selective substitution at the C2 position can be challenging due to the electronic nature of the pyridine ring.

One approach involves the regioselective synthesis of 2-substituted pyridines from pyridine N-oxides. By activating the pyridine N-oxide with trifluoromethanesulfonic anhydride, the addition of a malonate anion can selectively occur at the 2-position nih.gov. Another method involves the reaction of benzynes with pyridine N-oxides, where modifying the reaction conditions can favor the formation of 2-substituted pyridines rsc.org.

For the direct introduction of a carbonyl group, the use of picolinoyl chloride hydrochloride as a precursor is a viable strategy. This compound can be synthesized by the chlorination of picolinic acid .

Asymmetric Synthesis and Chiral Induction for Related Glycine Derivatives

While Glycine, N-methyl-N-(2-pyridinylcarbonyl)- itself is not chiral, the principles of asymmetric synthesis are highly relevant for the synthesis of its chiral derivatives or when using chiral auxiliaries. Asymmetric synthesis of α-amino acids is a well-established field, often employing chiral auxiliaries or catalysts to control the stereochemistry.

For glycine derivatives, a common strategy involves the use of chiral Schiff bases, for example, with a chiral nickel (II) complex, to act as a chiral nucleophilic glycine equivalent. This allows for the asymmetric alkylation to produce a variety of chiral α-amino acids nih.gov.

Chiral induction can also be achieved during the coupling of N-acylamino acids. The extent of asymmetric induction is influenced by several factors, including the nature of the N-acyl group, the solvent, and the coupling method nih.gov. Non-bonding interactions with chiral additives, such as N-protected amino acid methyl esters, can also induce a preferred conformation in macromolecules, a principle that could potentially be applied on a smaller scale to influence the stereochemical outcome of reactions involving prochiral substrates nih.gov.

Green Chemistry and Sustainable Synthesis Principles for Related Picolinoyl Compounds

Applying the principles of green chemistry to the synthesis of picolinoyl compounds and other N-acyl amino acids is essential for developing sustainable manufacturing processes. Key metrics for evaluating the "greenness" of a synthesis include Atom Economy and the Environmental Factor (E-Factor) nih.govchembam.comnih.gov.

Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product. Addition and cycloaddition reactions often have 100% atom economy nih.gov.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. Lower E-Factors indicate a more environmentally friendly process chembam.comnih.gov.

The pharmaceutical industry, a major producer of complex molecules like picolinoyl derivatives, typically has high E-Factors, often between 25 and over 100 gold-chemistry.org.

Strategies to improve the greenness of the synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- could include:

Catalytic Direct Amidation : As mentioned earlier, using a catalyst for direct amidation avoids the use of stoichiometric coupling reagents, which are a major source of waste sciepub.com.

Use of Greener Solvents : Replacing hazardous solvents with more environmentally benign alternatives.

Biocatalysis : The use of enzymes, such as lipases or imine reductases, can enable highly selective transformations under mild conditions, often in aqueous media nih.gov.

The table below illustrates the typical E-Factors for various chemical industry sectors, highlighting the importance of developing greener synthetic routes for fine chemicals and pharmaceuticals.

| Industry Sector | Annual Production (tonnes) | E-Factor (kg waste / kg product) |

| Oil Refining | 1,000,000 - 100,000,000 | ~0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | <1 - 5 |

| Fine Chemicals | 100 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

By focusing on these advanced synthetic strategies, the preparation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- and related compounds can be achieved with greater efficiency, selectivity, and sustainability.

Peptidomimetic Design and Conformational Impact of Glycine, N Methyl N 2 Pyridinylcarbonyl

Integration of Glycine (B1666218), N-methyl-N-(2-pyridinylcarbonyl)- into Advanced Peptide Mimetics

The incorporation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, which can also be named N-picolinoyl-sarcosine, into a peptide sequence introduces two key modifications: N-methylation and a bulky N-acyl group (2-pyridinylcarbonyl). These features significantly influence the synthetic accessibility and the resulting structural and pharmacological profile of the peptidomimetic.

The introduction of N-methylated amino acids like sarcosine (B1681465) (N-methylglycine) into peptide chains is a well-established technique in peptide synthesis, aimed at improving proteolytic stability and modulating conformation. nih.gov Several synthetic strategies are employed, primarily within the framework of Solid-Phase Peptide Synthesis (SPPS).

One common method involves the use of pre-methylated building blocks, such as Fmoc-N-methyl-amino acids (e.g., Fmoc-Sar-OH), which are incorporated into the growing peptide chain using standard coupling reagents. mdpi.com However, the coupling of an N-methylated residue can be sterically hindered, often requiring more potent coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to achieve efficient amide bond formation. mdpi.com Similarly, the subsequent coupling of the next amino acid onto the N-methylated residue's secondary amine can also be challenging.

For a specialized residue like Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, the synthesis would typically involve the initial preparation of N-methylglycine (sarcosine), followed by acylation of the secondary amine with 2-picolinic acid or its activated derivative. The resulting compound is then suitably protected (e.g., as an Fmoc derivative) for incorporation into a peptide sequence via SPPS.

An alternative to using pre-formed building blocks is on-resin N-methylation. This involves the methylation of a specific nitrogen atom after it has been incorporated into the peptide backbone. This method offers flexibility but requires careful optimization to ensure selectivity and avoid side reactions.

The presence of an N-methyl group on the peptide backbone has profound stereochemical consequences that directly influence the formation of secondary structures. The methylation of an amide nitrogen eliminates its ability to act as a hydrogen bond donor, which is a critical interaction for stabilizing canonical secondary structures like α-helices and β-sheets. researchgate.net

Consequently, the incorporation of an N-methylated residue such as Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is known to be a potent disruptor of α-helical and β-sheet conformations. Instead, N-methylation often promotes the formation of turn-like structures, particularly β-turns. This is due to the steric constraints imposed by the methyl group, which favor specific backbone dihedral angles (phi, ψ) that are characteristic of turns.

| Structural Feature | Impact on Secondary Structure | Rationale |

| N-Methyl Group | Disrupts α-helices and β-sheets | Eliminates amide proton, preventing backbone hydrogen bond donation. |

| Promotes β-turn formation | Steric hindrance restricts backbone dihedral angles to those favorable for turns. | |

| Influences cis/trans isomerism | Lowers the energy barrier for cis-amide bond formation, inducing kinks. | |

| N-(2-pyridinylcarbonyl) Group | Increases steric bulk | Further restricts conformational freedom around the N-Cα bond. |

| Introduces aromatic system | Potential for π-π stacking interactions with other aromatic residues. | |

| Provides hydrogen bond acceptor | The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, influencing local folding. |

Conformational Analysis of Peptide Mimetics Containing the Compound

To fully understand the structural implications of incorporating Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a detailed conformational analysis is essential. This is typically achieved through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and theoretical approaches like computational modeling.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into the dynamic conformational equilibria that are often relevant to biological activity. researchgate.net For a peptidomimetic containing an N-methylated residue, specific NMR experiments can provide a wealth of structural information. duke.edu

Chemical Shifts : The chemical shifts of protons (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) are highly sensitive to the local electronic environment and thus to the peptide's conformation. The ¹H chemical shift of the N-methyl group itself can provide clues about its environment.

Nuclear Overhauser Effect (NOE) : 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. uzh.ch NOE cross-peaks between the N-methyl protons and other protons in the peptide are crucial for defining the local conformation and the cis/trans isomerism of the preceding peptide bond.

Coupling Constants : Three-bond J-couplings (³J) between backbone protons can be used to estimate dihedral angles (e.g., ³JHN-Hα for the phi angle), providing quantitative constraints for structure calculation. chemrxiv.org

In the case of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, NMR would be instrumental in determining the orientation of the pyridinylcarbonyl group relative to the peptide backbone and in assessing the populations of cis and trans conformers around the N-acyl bond.

Computational modeling complements experimental data by providing a detailed energetic landscape of the possible conformations of a peptidomimetic. nih.gov Molecular dynamics (MD) simulations, in particular, can explore the conformational space available to the peptide and identify the most stable structures and their relative populations. researchgate.net

For a peptide containing Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, computational studies would involve:

Conformational Searching : Systematically exploring the rotational freedom around the key dihedral angles to identify low-energy conformers. researchgate.net

Molecular Dynamics Simulations : Simulating the motion of the peptide over time in a solvent environment to understand its flexibility and dynamic behavior. nih.gov This can reveal how the N-methyl and N-acyl groups restrict the peptide's motion.

Force Field Evaluation : The accuracy of computational models heavily depends on the force field used to describe the interatomic interactions. Specialized parameters may be required to accurately model the N-methylated and N-acylated residue. nih.gov

These simulations can predict the most likely dihedral angles, identify potential intramolecular hydrogen bonds involving the pyridine nitrogen, and assess the energetic penalty for adopting conformations that are sterically disfavored by the bulky side group. nih.gov

While NMR provides information about the solution-state structure, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline state. mdpi.com Although a crystal structure for a peptide containing the specific Glycine, N-methyl-N-(2-pyridinylcarbonyl)- residue may not be available, analysis of related N-acylated or N-methylated peptidomimetics in the Protein Data Bank (PDB) provides valuable insights. nih.gov

Crystal structures of peptidomimetics frequently show how N-alkylation and N-acylation induce turn-like structures. nih.gov These structures provide precise bond lengths, bond angles, and dihedral angles that serve as benchmarks for both NMR structure calculations and computational models. For the 2-pyridinylcarbonyl moiety, a crystal structure would definitively show its orientation and any intermolecular interactions, such as crystal packing forces or coordination with metal ions, that might influence its conformation.

Modulation of Molecular Recognition Properties in Peptidomimetic Scaffolds

A detailed analysis of how the N-methyl-N-(2-pyridinylcarbonyl)-glycine unit modulates molecular recognition would require specific examples from the literature where this moiety is incorporated into a peptidomimetic and its binding to a biological target is characterized.

Influence on Hydrogen Bonding Networks

To discuss the influence on hydrogen bonding, information on the preferred conformation of the molecule is essential. The N-methylation eliminates the amide proton, preventing it from acting as a hydrogen bond donor. The carbonyl oxygen of the pyridinylcarbonyl group and the glycine carboxyl group, as well as the nitrogen atom of the pyridine ring, could act as hydrogen bond acceptors. A precise description of their role in hydrogen bonding networks would depend on crystallographic or advanced spectroscopic data, which are not available.

Effects on Lipophilicity and Receptor Binding

The lipophilicity of a compound is a key parameter influencing its pharmacokinetic and pharmacodynamic properties. While the lipophilicity of various standard and non-standard amino acids has been studied, specific experimental or calculated logP values for Glycine, N-methyl-N-(2-pyridinylcarbonyl)- are not reported in the available literature. Similarly, without specific receptor binding studies, any discussion on its effects on receptor affinity would be unfounded.

Mechanistic Investigations of Molecular Interactions Involving Glycine, N Methyl N 2 Pyridinylcarbonyl

Enzymatic Interaction Mechanisms of N-Acylglycine Derivatives

N-acylglycine derivatives, a class to which Glycine (B1666218), N-methyl-N-(2-pyridinylcarbonyl)- belongs, are involved in a variety of metabolic and signaling pathways. nih.govavantiresearch.com Their interactions with enzymes are central to their biological activity and degradation. These interactions are dictated by the specific recognition of both the acyl and the glycine moieties by enzyme active sites.

The biosynthesis and degradation of N-acylglycines involve several key enzymes. Glycine N-acyltransferase (GLYAT), for instance, catalyzes the formation of these compounds from an acyl-CoA and glycine. nih.govmdpi.com The binding site of GLYAT must therefore accommodate both the fatty acyl-CoA and the amino acid. Studies on related enzymes show that the specificity for the acyl chain length and composition is a critical determinant of substrate recognition. usf.edu

Conversely, enzymes like fatty acid amide hydrolase (FAAH) are involved in the degradation of N-acyl amino acids, hydrolyzing them back to the constituent fatty acid and amino acid. nih.govnih.gov The active site of FAAH recognizes the amide bond for cleavage, and the nature of the acyl group can significantly influence binding affinity and hydrolysis rate. nih.gov For example, while N-arachidonoylglycine is a substrate for FAAH, it is hydrolyzed much more slowly than anandamide, the enzyme's primary substrate. nih.gov This suggests that the terminal carboxyl group of the glycine moiety affects the molecule's positioning within the catalytic site.

Other enzymes, such as cyclooxygenase-2 (COX-2), can also metabolize certain N-acylglycines, indicating that the acyl portion of the molecule can be recognized by fatty acid-binding channels in various enzymes. nih.govmdpi.com

N-acylglycine derivatives can act not only as substrates but also as inhibitors of enzymes. A study on the hydrolysis of a series of N-acylglycine esters by bovine pancreatic carboxypeptidase A revealed that many of these compounds exhibit substrate inhibition. nih.gov This phenomenon is consistent with the formation of an inactive enzyme-substrate complex (ES2), where a second substrate molecule binds to an inhibitory site, distinct from the catalytically productive site. nih.gov

The kinetic characterization of this inhibition showed a strong dependence on the hydrophobicity of the acyl group (Y). For a series of aliphatic acyl groups, a linear correlation was observed between the hydrophobicity parameter (π) and the binding affinity (KappS), as well as the catalytic efficiency (kapp2/KappS). nih.gov However, aryl and aralkyl acyl groups deviated from this linear relationship, indicating that more complex steric and electronic interactions are at play for these substrates. nih.gov The hippurate anion was found to be an uncompetitive inhibitor for the hydrolysis of one of the esters, further supporting the existence of multiple binding sites available for hydrophobic interactions on the enzyme. nih.gov

These findings highlight that the acyl portion of N-acylglycine derivatives is a key determinant in their interaction with enzymes, influencing not only substrate recognition and turnover but also complex inhibition modalities.

Table 1: Kinetic Parameters for Carboxypeptidase A Hydrolysis of N-Acylglycine Esters

This table summarizes the kinetic data for the hydrolysis of N-acylglycine esters (YCONHCH2CO2CH(CH2CH3)CO2H) by carboxypeptidase A, illustrating the effect of the acyl group (Y) on substrate binding and inhibition. Data extracted from a study on substrate inhibition kinetics. nih.gov

| Acyl Group (Y) | -log KappS | log kapp2/KappS | Inhibition Observed |

|---|---|---|---|

| CH3 | 1.85 | 6.32 | No |

| CH3CH2 | 2.00 | 6.61 | No |

| (CH3)3C | 3.07 | 7.95 | No |

| cyclo-C6H11 | 3.52 | 7.52 | Yes |

| C6H5 | 2.85 | 7.69 | Yes |

| C6H5CH2 | 2.85 | 7.81 | Yes |

Receptor-Ligand Interaction Profiling of Pyridine-Containing Amino Acid Derivatives

The presence of a pyridine (B92270) ring and an amino acid scaffold in molecules like Glycine, N-methyl-N-(2-pyridinylcarbonyl)- suggests potential interactions with a range of neurotransmitter receptors. The pyridine ring can act as a bioisostere for a phenyl ring but offers unique properties, such as improved solubility and the ability to act as a hydrogen bond acceptor via its nitrogen atom. nih.gov

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory neurotransmission and require the binding of two co-agonists, glutamate (B1630785) and glycine, for activation. nih.gov Glutamate binds to the GluN2 subunit, while glycine binds to the "Glycine B site" on the GluN1 subunit. nih.govjneurosci.org This glycine binding site is a key target for modulating NMDA receptor function.

Derivatives of glycine can interact with this site in different ways. Some act as competitive antagonists, directly blocking the binding of glycine to its orthosteric site. However, a more nuanced form of regulation occurs via allosteric modulation. Allosteric modulators bind to a site topographically distinct from the agonist binding site, inducing conformational changes that alter the receptor's affinity for its agonist or its channel gating properties. jneurosci.orgumt.edu

Research has identified novel allosteric sites at the dimer interface between the GluN1 and GluN2 subunits. jneurosci.orgumt.edu Ligands binding to this site can act as negative allosteric modulators of glycine binding, reducing glycine's potency without directly competing for its binding pocket. jneurosci.org This mechanism is demonstrated by the ability of such modulators to accelerate the deactivation of the receptor in the presence of glycine, an effect incompatible with simple competitive inhibition. jneurosci.org This highlights that pyridine-containing amino acid derivatives could potentially target these allosteric sites to fine-tune NMDA receptor activity.

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a core scaffold affect biological activity. For pyridine-containing compounds, several key structural features influence their interaction with biological targets. nih.govnih.gov

The position of the nitrogen atom within the pyridine ring is critical, as it influences the molecule's electrostatic potential and hydrogen bonding capabilities. nih.govnih.gov The substitution pattern on the pyridine ring also plays a significant role. Adding or modifying substituent groups can alter a compound's lipophilicity, steric profile, and electronic properties, thereby affecting its binding affinity and functional activity at a receptor. researchgate.netresearchgate.net

Table 2: General Structure-Activity Relationship Principles for Pyridine Derivatives

This table outlines key principles from various studies on how structural modifications to pyridine-containing molecules can influence their biological interactions and activity. nih.govnih.govacs.org

| Structural Feature | Influence on Molecular Interaction | Potential Effect on Activity |

|---|---|---|

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor; alters electrostatic potential map. nih.govnih.gov | Can enhance binding affinity to receptors with complementary H-bond donors. |

| Ring Substituents (e.g., -OH, -OMe) | Modify lipophilicity, solubility, and steric bulk; can introduce new interaction points. nih.gov | Can increase or decrease potency and selectivity. |

| Conformational Rigidity/Flexibility | Affects how the molecule fits into a binding pocket. | More rigid molecules may have higher affinity but may not fit diverse sites. |

| Attached Side Chains (e.g., Aminoalkyl) | Can explore additional pockets or interaction points within the binding site. acs.org | May significantly enhance potency and alter the mode of action. |

Fundamental Insights into Molecular Recognition through Non-Covalent Interactions

The specificity of enzyme-substrate and receptor-ligand binding is rooted in a complex network of non-covalent interactions. For a molecule like Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, the pyridine ring, amide group, and glycine backbone all contribute to its molecular recognition profile through these weak forces.

Theoretical and experimental studies on pyridine-containing structures have provided a detailed picture of these interactions. ias.ac.inrsc.org The nitrogen atom in the pyridine ring can participate in strong N-H···N hydrogen bonds. illinois.edu Furthermore, the aromatic ring itself facilitates several crucial interactions:

π-π Stacking: The electron-rich π-system of the pyridine ring can stack with other aromatic rings, such as those from phenylalanine, tyrosine, or tryptophan residues in a protein binding site.

C-H···π Interactions: The hydrogen atoms attached to the pyridine ring or other parts of the molecule can interact favorably with the face of an aromatic ring. ias.ac.in

C-H···N and C-H···O Hydrogen Bonds: These weak hydrogen bonds are numerous and collectively contribute significantly to the stability of a bound complex. ias.ac.inresearchgate.net

Q & A

Basic Research Questions

Q. How can Glycine, N-methyl-N-(2-pyridinylcarbonyl)- be synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves coupling reactions between pyridine carbonyl derivatives and methylated glycine analogs. For example, pyridinylcarbonyl groups can be introduced via nucleophilic acyl substitution under anhydrous conditions. Structural characterization should employ nuclear magnetic resonance (NMR) for functional group verification and X-ray crystallography for resolving stereochemical configurations . Purity analysis requires ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), using protocols similar to glycine derivative quantification in metabolomic studies .

Q. What analytical techniques are recommended for quantifying Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in biological samples?

- Methodology : Use UPLC with a reverse-phase C18 column (particle size ≤2 µm) and a mobile phase gradient of acetonitrile/water with 0.1% formic acid. MS detection in positive ionization mode enhances sensitivity for pyridine-containing compounds. Calibration curves should be validated using certified reference materials (CRMs) listed in pharmacopeial standards (e.g., USP, EP) to ensure accuracy . For tissue samples, homogenize in ice-cold methanol/water (80:20 v/v) to stabilize labile derivatives .

Q. What safety precautions are necessary when handling Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in experimental settings?

- Methodology : Conduct all procedures in a fume hood with PPE (gloves, lab coat, safety goggles). The compound may cause skin/eye irritation, as evidenced by OECD 404/405 tests showing irritant effects in rabbit models . Avoid inhalation; use HEPA-filtered respirators if aerosolization is possible. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the structural configuration of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- influence its interaction with glycine transporters (GlyTs) in neurological studies?

- Methodology : The pyridinylcarbonyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Use radiolabeled analogs (e.g., ¹⁴C-tagged) in competitive binding assays with recombinant GlyT1/2 expressed in HEK293 cells. Structural analogs like N-methyl-N-(1-oxohexadecyl)glycine (sodium salt) show surfactant-like behavior, which may alter membrane receptor accessibility . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to GlyT active sites .

Q. What experimental designs are suitable for assessing the developmental toxicity of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- derivatives?

- Methodology : Follow OECD 421 guidelines for reproductive toxicity testing. Expose pregnant rodent models (e.g., Sprague-Dawley rats) to graded doses (e.g., 10–100 mg/kg/day) from gestation day 6–15. Monitor fetal viability, teratogenicity (via Alizarin Red staining), and maternal toxicity. Negative results in mammalian cell assays (with metabolic activation) suggest low risk, but in vivo validation is critical .

Q. How can researchers resolve contradictions in data regarding the metabolic pathways of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- across different model organisms?

- Methodology : Perform comparative metabolomics using stable isotope tracing (¹³C-labeled compound) in liver microsomes from humans, rats, and zebrafish. Identify species-specific cytochrome P450 isoforms via inhibition assays (e.g., ketoconazole for CYP3A4). Discrepancies in glucuronidation rates, as seen in nicotine metabolism , may explain interspecies variability. Data normalization using the MIRAGE guidelines for glycoconjugate analysis improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.